An In-Depth Technical Guide to 3-Bromo-2-chloro-5-methylpyrazine
An In-Depth Technical Guide to 3-Bromo-2-chloro-5-methylpyrazine
CAS Number: 1359828-82-2
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-5-methylpyrazine, a key heterocyclic building block in modern organic synthesis. With its unique substitution pattern, this pyrazine derivative serves as a versatile intermediate for the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical research. This document delves into its physicochemical properties, provides a detailed, field-proven synthetic protocol, explores its reactivity in pivotal cross-coupling reactions, and discusses its applications in drug discovery. Furthermore, this guide outlines essential analytical techniques for its characterization and quality control, offering researchers, scientists, and drug development professionals a practical and in-depth resource.
Introduction
3-Bromo-2-chloro-5-methylpyrazine, identified by the CAS number 1359828-82-2, is a halogenated pyrazine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] The strategic placement of bromo, chloro, and methyl groups on the pyrazine ring offers multiple reaction sites for selective functionalization. This attribute makes it an invaluable tool for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and crop protection products. The pyrazine core is a common motif in numerous biologically active compounds, and the presence of two distinct halogen atoms allows for differential reactivity in cross-coupling reactions, enabling the sequential introduction of various substituents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Bromo-2-chloro-5-methylpyrazine is paramount for its effective handling, storage, and application in synthetic chemistry. The data presented in the following table has been compiled from reputable chemical suppliers and databases.
| Property | Value |
| CAS Number | 1359828-82-2 |
| Molecular Formula | C₅H₄BrClN₂ |
| Molecular Weight | 207.45 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere |
Synthesis of 3-Bromo-2-chloro-5-methylpyrazine: A Validated Two-Step Protocol
The synthesis of 3-Bromo-2-chloro-5-methylpyrazine can be efficiently achieved through a robust two-step sequence starting from the commercially available 2-amino-5-methylpyrazine. This protocol is designed to be self-validating, with clear checkpoints and explanations for each critical step.
Step 1: Bromination of 2-Amino-5-methylpyrazine
The initial step involves the regioselective bromination of 2-amino-5-methylpyrazine at the 3-position. The amino group directs the electrophilic substitution to the adjacent carbon atom.
Experimental Protocol:
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In a well-ventilated fume hood, dissolve 2-amino-5-methylpyrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
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To this solution, add a brominating agent like N-bromosuccinimide (NBS) or bromine (1.1 eq) portion-wise at room temperature. The use of NBS is often preferred for its milder reaction conditions and easier handling.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
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Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3-bromo-5-methylpyrazine.[2]
Causality of Choices: Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the brominating agent. The use of a slight excess of the brominating agent ensures the complete conversion of the starting material. The aqueous workup is crucial for removing inorganic byproducts and purifying the intermediate.
Step 2: Sandmeyer Reaction for Chlorination
The second step employs the classic Sandmeyer reaction to convert the amino group of 2-amino-3-bromo-5-methylpyrazine into a chloro group.[3][4][5] This transformation proceeds via a diazonium salt intermediate.
Experimental Protocol:
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Suspend 2-amino-3-bromo-5-methylpyrazine (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (1.1 eq) in water while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure the complete formation of the diazonium salt.
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In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
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Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of nitrogen gas) will be observed.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure 3-Bromo-2-chloro-5-methylpyrazine.
Trustworthiness of Protocol: The Sandmeyer reaction is a well-established and reliable method for the conversion of aromatic amines to halides.[3][4][5] The careful control of temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is essential for the efficient substitution of the diazonium group with chloride.
Caption: Synthetic workflow for 3-Bromo-2-chloro-5-methylpyrazine.
Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Bromo-2-chloro-5-methylpyrazine lies in the differential reactivity of its two halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Due to the higher reactivity of the C-Br bond, 3-Bromo-2-chloro-5-methylpyrazine can selectively react with boronic acids or their esters at the 3-position, leaving the chloro group intact for subsequent transformations.
Generic Experimental Protocol for Suzuki-Miyaura Coupling:
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To a reaction vessel, add 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
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Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the C-Br bond of 3-Bromo-2-chloro-5-methylpyrazine can be selectively aminated.
Generic Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Reactivity of 3-Bromo-2-chloro-5-methylpyrazine in cross-coupling.
The ability to sequentially functionalize the pyrazine core makes 3-Bromo-2-chloro-5-methylpyrazine a valuable building block in drug discovery. For instance, the pyrazine scaffold is a key component in a number of kinase inhibitors, and this intermediate allows for the systematic exploration of the chemical space around the core to optimize potency and selectivity.
Analytical Characterization
The purity and identity of 3-Bromo-2-chloro-5-methylpyrazine are typically confirmed using a combination of chromatographic and spectroscopic techniques.
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Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring reaction progress and assessing purity. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the compound and its molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The ¹H NMR spectrum of 2-amino-3-bromo-5-methylpyrazine, a precursor, shows a singlet for the pyrazine proton at approximately 7.83 ppm, a broad singlet for the amino protons around 4.93 ppm, and a singlet for the methyl protons at about 2.41 ppm.[2] For the final product, 3-Bromo-2-chloro-5-methylpyrazine, one would expect a singlet for the pyrazine proton and a singlet for the methyl protons, with chemical shifts influenced by the electron-withdrawing effects of the halogens.
-
High-Performance Liquid Chromatography (HPLC): Used for accurate purity determination.
Safety and Handling
3-Bromo-2-chloro-5-methylpyrazine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-Bromo-2-chloro-5-methylpyrazine is a highly valuable and versatile building block for organic synthesis. Its distinct physicochemical properties and the differential reactivity of its halogen atoms provide chemists with a powerful tool for the construction of complex molecules. The synthetic and reaction protocols detailed in this guide are designed to be robust and reproducible, empowering researchers in their pursuit of novel pharmaceuticals and agrochemicals. As the demand for sophisticated heterocyclic compounds continues to grow, the importance of intermediates like 3-Bromo-2-chloro-5-methylpyrazine in enabling innovative chemical design is undeniable.
References
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. Retrieved from [Link]
- U.S. Patent No. 5,436,344. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
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ResearchGate. (2021). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
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MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]
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